molecular formula C13H13ClN2O4 B6211162 4-chloro-5,8-diethoxy-3-nitroquinoline CAS No. 1974685-21-6

4-chloro-5,8-diethoxy-3-nitroquinoline

Cat. No.: B6211162
CAS No.: 1974685-21-6
M. Wt: 296.70 g/mol
InChI Key: PFCYZTVQOYUDTK-UHFFFAOYSA-N
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Description

4-chloro-5,8-diethoxy-3-nitroquinoline is a chemical compound with the molecular formula C13H13ClN2O4 It is a derivative of quinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-5,8-diethoxy-3-nitroquinoline typically involves the nitration of 4-chloro-5,8-diethoxyquinoline. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 3-position of the quinoline ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step process starting from readily available precursors. The process includes chlorination, ethoxylation, and nitration steps, each optimized for high yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the scalability and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-chloro-5,8-diethoxy-3-nitroquinoline undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.

    Substitution: Ammonia or thiols, solvents like ethanol or dimethylformamide, elevated temperatures.

    Oxidation: Potassium permanganate, acidic or basic aqueous solutions.

Major Products Formed

    Reduction: 4-chloro-5,8-diethoxy-3-aminoquinoline.

    Substitution: 4-amino-5,8-diethoxy-3-nitroquinoline or 4-thio-5,8-diethoxy-3-nitroquinoline.

    Oxidation: 4-chloro-5,8-dialdehyde-3-nitroquinoline or 4-chloro-5,8-dicarboxylic acid-3-nitroquinoline.

Scientific Research Applications

4-chloro-5,8-diethoxy-3-nitroquinoline has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent. Its derivatives are studied for their ability to inhibit specific enzymes and pathways involved in disease progression.

    Materials Science: The compound is explored for its use in organic electronics and as a building block for the synthesis of novel materials with unique electronic properties.

    Biological Studies: It serves as a probe in biochemical assays to study the interaction of quinoline derivatives with biological macromolecules.

Mechanism of Action

The mechanism of action of 4-chloro-5,8-diethoxy-3-nitroquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The compound’s ability to intercalate into DNA and disrupt its function is also a key aspect of its mechanism in anticancer applications.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-5,8-dimethoxy-3-nitroquinoline
  • 4-chloro-5,8-diethoxyquinoline
  • 4-chloro-5,8-dimethoxyquinoline

Uniqueness

4-chloro-5,8-diethoxy-3-nitroquinoline is unique due to the presence of both ethoxy groups and a nitro group on the quinoline ring. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to its analogs. The ethoxy groups enhance its solubility and bioavailability, while the nitro group contributes to its cytotoxic properties.

Properties

CAS No.

1974685-21-6

Molecular Formula

C13H13ClN2O4

Molecular Weight

296.70 g/mol

IUPAC Name

4-chloro-5,8-diethoxy-3-nitroquinoline

InChI

InChI=1S/C13H13ClN2O4/c1-3-19-9-5-6-10(20-4-2)13-11(9)12(14)8(7-15-13)16(17)18/h5-7H,3-4H2,1-2H3

InChI Key

PFCYZTVQOYUDTK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C2C(=C(C=C1)OCC)N=CC(=C2Cl)[N+](=O)[O-]

Purity

95

Origin of Product

United States

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